1-(4-(2-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid is a complex organic compound that features a fluorophenyl group, a dihydropyrazinone ring, and a piperidine carboxylic acid moiety
Preparation Methods
The synthesis of 1-(4-(2-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenyl intermediate through halogenation reactions.
Construction of the Dihydropyrazinone Ring: The intermediate is then subjected to cyclization reactions to form the dihydropyrazinone ring.
Introduction of the Piperidine Carboxylic Acid: The final step involves the coupling of the dihydropyrazinone intermediate with piperidine-4-carboxylic acid under specific reaction conditions, such as the use of coupling reagents and catalysts
Industrial production methods often involve optimization of these steps to achieve higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(4-(2-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Scientific Research Applications
1-(4-(2-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-(4-(2-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the dihydropyrazinone ring contributes to its stability and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
1-(4-(2-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
4-(2-Fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid: Used in drug design for its unique structural properties.
Fluoropyridines: Widely studied for their applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16FN3O3 |
---|---|
Molecular Weight |
317.31 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)-3-oxopyrazin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O3/c17-12-3-1-2-4-13(12)20-10-7-18-14(15(20)21)19-8-5-11(6-9-19)16(22)23/h1-4,7,10-11H,5-6,8-9H2,(H,22,23) |
InChI Key |
AAADFILNCLUNDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=CN(C2=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.